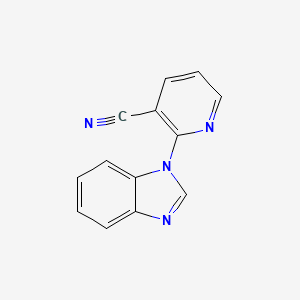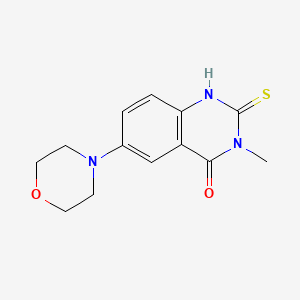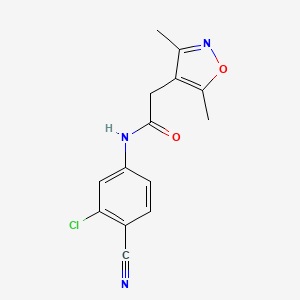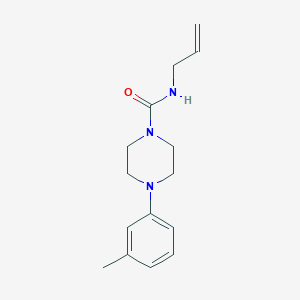
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile, commonly known as BPYC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BPYC is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. Due to its unique structural features, BPYC has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
科学研究应用
BPYC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to play a crucial role in cell proliferation, survival, and angiogenesis. BPYC has been reported to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, BPYC has been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
In inflammation, CK2 has been implicated in the regulation of inflammatory cytokines and chemokines. BPYC has been reported to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. BPYC has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
In neurodegenerative disorders, CK2 has been shown to modulate the activity of various proteins involved in neuronal survival and function. BPYC has been reported to protect against neuronal cell death induced by oxidative stress and excitotoxicity. Moreover, BPYC has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
作用机制
BPYC exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, BPYC modulates the phosphorylation status of its substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
BPYC has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress and excitotoxicity. Moreover, BPYC has been reported to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
实验室实验的优点和局限性
BPYC has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to modulate a wide range of cellular processes, and its potential therapeutic applications in various diseases. However, BPYC also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
未来方向
There are several future directions for research on BPYC, including the development of novel synthetic methods to improve its yield and purity, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of new therapeutic applications. Moreover, the elucidation of the molecular mechanisms underlying the biological effects of BPYC and the identification of its downstream targets will provide valuable insights into the role of CK2 in various cellular processes. Finally, the development of BPYC-based therapeutics for cancer, inflammation, and neurodegenerative disorders holds great promise for the treatment of these diseases.
合成方法
The synthesis of BPYC involves the reaction of 2-aminopyridine with 1,2-dicyano-benzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of BPYC as a yellow crystalline solid. The purity and yield of the product can be enhanced by recrystallization and chromatography techniques.
属性
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGUPOZMBNZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)


![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)





![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

